Fmoc-L-valine, or 9-fluorenylmethyloxycarbonyl-L-valine, is a derivative of the amino acid valine, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group that facilitates the selective coupling of amino acids during solid-phase peptide synthesis. This compound is classified under Fmoc-protected amino acids, which are vital in synthesizing peptides and proteins in the laboratory setting.
Fmoc-L-valine can be synthesized from L-valine through a series of chemical reactions that involve protecting the amine group with the Fmoc moiety. It can also be obtained commercially from various chemical suppliers specializing in amino acids and peptide synthesis reagents.
Fmoc-L-valine falls into the category of amino acid derivatives, specifically those that are protected for use in solid-phase peptide synthesis. It belongs to the broader class of protecting groups used in organic synthesis, particularly in peptide chemistry.
The synthesis of Fmoc-L-valine typically involves the following steps:
The molecular structure of Fmoc-L-valine includes:
Fmoc-L-valine participates in several chemical reactions, primarily during peptide synthesis:
The mechanism by which Fmoc-L-valine acts during peptide synthesis involves:
Experimental studies show that using Fmoc-protected amino acids can lead to high yields and purity in synthesized peptides, minimizing side reactions such as racemization.
Fmoc-L-valine is widely utilized in:
Fmoc-L-valine (N-(9-Fluorenylmethoxycarbonyl)-L-valine) serves as a cornerstone in modern SPPS due to its orthogonal deprotection characteristics. The Fmoc group is base-labile but stable under acidic conditions, enabling selective removal without affecting acid-labile side-chain protecting groups (e.g., t-butyl, trityl, or Pbf groups) [2] [7]. This orthogonality permits sequential peptide chain elongation. Deprotection typically uses 20% piperidine in DMF, inducing β-elimination to release dibenzofulvene (detectable at 301 nm for real-time monitoring) [2]. The process generates no side products that compromise valine’s stereochemistry, making it ideal for synthesizing peptides with post-translational modifications [7].
Valine’s β-branched isopropyl group imposes significant steric hindrance, often leading to incomplete couplings or epimerization. Optimized protocols include:
Table 1: Optimized Coupling Conditions for Fmoc-L-valine
Parameter | Standard Protocol | Optimized Protocol | Efficiency Gain |
---|---|---|---|
Activator | DIC/HOBt | HATU/HOAt | 2–3× faster kinetics |
Solvent | DMF | DCM:DMF (1:1) | Improved resin swelling |
Reaction Time | 60 min | 2 × 30 min (double coupling) | Near-quantitative yield |
Temperature | Room temperature | 45°C | Prevents aggregation |
Fmoc-L-valine derivatives like active esters (e.g., succinimidyl ester, OSu) streamline SPPS by eliminating in-situ activation steps. These pre-activated forms reduce racemization during coupling and are ideal for automated synthesizers [7]. The Rink amide AM resin functionalized with Fmoc-L-valine (loading: 0.3–0.8 meq/g) enables C-terminal amide peptide synthesis. Cleavage with 95% TFA yields peptides with terminal -CONH₂, crucial for mimicking natural peptide hormones [8]. Additionally, Fmoc-L-valine’s solubility in DMF or NMP (>100 mg/mL) ensures homogeneous resin reactions [4] [6].
The BAL strategy leverages Fmoc-L-valine to synthesize "difficult sequences" prone to aggregation (e.g., Val-rich domains). Here, Fmoc-L-valine is anchored via its backbone amide, freeing C- and N-termini for chain elongation. This suppresses β-sheet formation and enhances solvation [9]. For example, pentapeptides with contiguous valines achieve >90% purity using BAL with Fmoc-L-valine, compared to <60% with standard methods [9].
Table 2: Fmoc-L-valine Derivatives in SPPS
Derivative | Application | Advantage |
---|---|---|
Fmoc-Val-OSu (Succinimidyl ester) | Pre-activated coupling | Eliminates carbodiimide; reduces racemization |
Fmoc-Val-Rink amide AM resin | C-terminal amidation | Enables cleavage to -CONH₂ peptides |
BAL-Fmoc-L-valine | Aggregation-prone sequences | Minimizes β-sheet formation; improves yield |
The elongation phase involves two critical processes:
Table 3: Synthesis Challenges and Solutions for Fmoc-L-valine
Challenge | Mechanism | Solution |
---|---|---|
Slow Deprotection | Steric shielding of Fmoc group | DBU (1–5%) in DMF; elevated temperature (45°C) |
Epimerization | Oxazolone intermediate formation | HOAt/HATU activation; low-temperature coupling |
Aggregation | Hydrophobic β-sheet stacking | Pseudoprolines; backbone amide protection |
Aspartimide Formation | Base attack on Asp-X sequences | 0.1 M HOBt in piperidine/DMF |
Table 4: Key Identifiers of Fmoc-L-valine
Property | Value | Source |
---|---|---|
CAS Registry Number | 68858-20-8 | [1] [3] [4] |
Molecular Formula | C₂₀H₂₁NO₄ | [1] [6] |
Molecular Weight | 339.4 g/mol | [1] [4] |
Purity | ≥98.0–99.7% (HPLC) | [1] [3] [5] |
Optical Rotation ([α]D²⁰) | –16.5° to –17° (c=1 in DMF) | [1] [3] |
Melting Point | 143–154°C | [1] [3] |
Solubility | >100 mg/mL in DMF or NMP | [4] [6] |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6